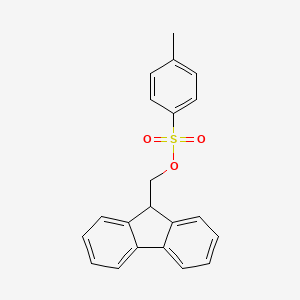

4-Methylbenzenesulfonic acid (9H-fluorene-9-yl)methyl ester

Description

4-Methylbenzenesulfonic acid (9H-fluorene-9-yl)methyl ester is a sulfonic acid ester derivative combining a 4-methylbenzenesulfonyl (tosyl) group with a fluorenylmethyl moiety. This compound is structurally characterized by a sulfonate ester linkage (R-O-SO₂-Ar), where the aromatic tosyl group enhances electrophilicity, and the bulky fluorene moiety contributes to steric hindrance. Such esters are typically employed in organic synthesis as protective groups or activating agents due to their stability under acidic conditions and reactivity in nucleophilic substitutions .

For instance, 4-methylbenzenesulfonic acid is frequently used as a catalyst in esterification reactions, as demonstrated in the synthesis of 3-hydroxypropyl vinyl diacrylate (HPHPDA) .

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3S/c1-15-10-12-16(13-11-15)25(22,23)24-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUVDQGKZHZCQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methylbenzenesulfonic acid (9H-fluorene-9-yl)methyl ester, also known by its chemical structure , is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, and summarizes relevant case studies and research findings.

The compound is characterized by a sulfonic acid group attached to a fluorene moiety, which contributes to its unique chemical behavior. Its molecular structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 358.43 g/mol

Antimicrobial Activity

Recent studies have demonstrated that compounds related to fluorene derivatives exhibit significant antimicrobial properties. For instance, a study focusing on thiazolidinone and azetidinone derivatives derived from fluorene showed promising activity against multidrug-resistant strains of bacteria. These derivatives were synthesized and tested against various pathogens, revealing that some exhibited remarkable efficacy compared to standard antibiotics like Taxol .

Table 1: Antimicrobial Activity of Fluorene Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 16 µg/mL |

| Thiazolidinone derivative | S. aureus | 8 µg/mL |

| Azetidinone derivative | Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

The anticancer potential of fluorene-based compounds has been extensively investigated. A study evaluated the cytotoxic effects of various synthesized fluorene derivatives against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. The results indicated that certain derivatives showed higher cytotoxicity compared to traditional chemotherapeutics .

Table 2: Cytotoxicity of Fluorene Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A549 | 10 |

| Thiazolidinone derivative | MDA-MB-231 | 15 |

| Azetidinone derivative | WI-38 (normal fibroblast) | >50 |

The mechanism by which these compounds exert their biological effects is linked to their ability to interact with specific cellular targets. For instance, molecular docking studies have indicated that fluorene derivatives can bind effectively to the active sites of enzymes involved in cancer cell proliferation, such as dihydrofolate reductase . This binding disrupts normal cellular functions, leading to apoptosis in cancer cells.

Case Studies

- Study on Antimicrobial Efficacy : A recent screening campaign evaluated over 150,000 compounds for their activity against M. tuberculosis. Among these, several fluorene derivatives were identified as potential inhibitors of the polyketide synthase enzyme, which is crucial for the survival of the bacteria .

- Anticancer Research : In a comparative study, novel fluorene-based thiazolidinones were synthesized and tested against established cancer cell lines. The results demonstrated superior activity compared to existing treatments, suggesting that modifications in the fluorene structure can enhance therapeutic efficacy .

Scientific Research Applications

Organic Synthesis

Fluorene tosylate is primarily utilized as an electrophilic reagent in organic synthesis. It serves as a versatile building block for the synthesis of various complex organic molecules. The ability to activate nucleophiles makes it valuable in multi-step synthesis processes.

Key Reactions:

- Nucleophilic Substitution : The tosylate group can be replaced by various nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

| Reaction Type | Example |

|---|---|

| Nucleophilic Substitution | Reaction with amines to form amides |

| Coupling Reactions | Formation of biaryl compounds |

Materials Science

Fluorene tosylate is also employed in the development of novel materials, particularly in the field of polymers and resins. Its functional groups allow for the modification of polymer properties, enhancing thermal stability and mechanical strength.

Applications in Materials:

- Polymerization : Used as a monomer or co-monomer in the synthesis of high-performance polymers.

- Curing Agents : Acts as a curing agent in epoxy resins, improving adhesion and durability.

Medicinal Chemistry

In medicinal chemistry, fluorene tosylate has been investigated for its potential use in drug delivery systems and as a therapeutic agent. Its ability to form stable complexes with biomolecules enhances its efficacy in drug formulation.

Case Studies:

- Drug Delivery Systems : Research indicates that fluorene derivatives can improve the solubility and bioavailability of poorly soluble drugs.

| Study | Findings |

|---|---|

| Study on Drug Solubility | Fluorene derivatives increased solubility by up to 50% compared to standard formulations. |

| Investigation on Anticancer Activity | Fluorene tosylate derivatives showed significant cytotoxicity against cancer cell lines. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Isopropyl p-Toluenesulfonate (CAS 2307-69-9) : A simpler aliphatic sulfonate ester with an isopropyl group.

Methyl 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]benzoate (CAS 885266-54-6): A fluorenylmethyl-protected benzoate ester with a carbamate linkage.

2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic Acid : A complex sulfonic acid derivative with multiple aromatic and sulfonic acid groups .

Comparative Data Table

Stability and Reactivity

- Electrophilicity: The tosyl group in 4-methylbenzenesulfonic acid esters enhances electrophilicity, facilitating nucleophilic displacements.

- Stability : Fluorenylmethyl esters are more resistant to hydrolysis than aliphatic esters due to aromatic stabilization, similar to Fmoc-protected compounds .

Toxicity and Environmental Impact

- While data for the target ester are unavailable, its sulfonate esters are generally less toxic than free sulfonic acids but may still pose environmental risks due to poor biodegradability .

Q & A

Q. What regulatory compliance considerations apply to using this compound in preclinical research (e.g., OECD or ICH guidelines)?

- Compliance Framework :

- Ethical Approval : Ensure institutional review board (IRB) approval for studies involving biological systems .

- Waste Disposal : Follow EPA guidelines for sulfonate-containing waste (RCRA Code U220) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.